(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid is an Fmoc-protected non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) while preserving acid-labile side chains . The compound features a chiral center at the C2 position (S-configuration), a 5-methylhex-5-enoic acid backbone with an unsaturated double bond at the δ-position, and a molecular formula of C22H23NO4 (MW: 365.42 g/mol) . Its structural uniqueness lies in the combination of steric hindrance (5-methyl group) and conformational rigidity (C5-C6 double bond), which can influence peptide folding and stability in synthetic applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZXATMFYZCBJY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Conjugate Addition
A literature procedure describes the synthesis of γ,δ-unsaturated esters via CuI-mediated Grignard additions. For example:
-
Grignard reagent preparation : 2-Phenylethylmagnesium bromide is generated from 2-phenylethyl bromide and magnesium in THF.
-
Copper iodide complexation : CuI and TMEDA form a reactive complex at −40°C.
-
Alkyne addition : Methyl 2-butynoate reacts with the Grignard-CuI complex at −78°C to yield (E)-3-methyl-5-phenylpent-2-enoic acid methyl ester.
Adaptation for target compound :
-
Replace phenyl groups with methyl via methylmagnesium bromide.
-
Use ethyl propiolate instead of methyl 2-butynoate to install the hexenoate chain.
Key conditions :
Wittig Olefination for Alkene Installation
An alternative route employs Wittig reagents to form the C5-C6 double bond:
-
Aldehyde precursor : 5-Methylhexanal is prepared via oxidation of 5-methylhexanol.
-
Wittig reaction : Treatment with methyltriphenylphosphonium bromide and strong base (e.g., KOtBu) yields 5-methylhex-5-ene.
Advantages :
-
High alkene regioselectivity.
-
Compatible with acid-sensitive protecting groups.
Introduction of the Fmoc Protecting Group
Amine Protection Strategy
The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:
-
Reaction setup : Dissolve the amino acid in a biphasic system (dioxane/water).
-
Base addition : Use NaHCO₃ or NaOH to maintain pH 8–9.
-
Fmoc-Cl addition : Stir at 0°C for 2 h, followed by room temperature for 12 h.
Yield optimization :
Stereochemical Control at C2
To achieve the (S)-configuration:
-
Chiral auxiliaries : Use (R)- or (S)-BOX ligands in asymmetric alkylation.
-
Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
Example procedure :
-
Treat racemic 2-amino-5-methylhex-5-enoic acid with Fmoc-Cl.
-
Use chiral HPLC (Chiralpak IA column) to resolve enantiomers.
Final Assembly and Characterization
Carboxylic Acid Formation
The ester intermediate is hydrolyzed to the carboxylic acid:
-
Saponification : Treat with LiOH in THF/H₂O (3:1) at 0°C.
Critical parameters :
Analytical Data Validation
1H NMR (300 MHz, CDCl₃) :
Mass spectrometry :
Elemental analysis :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| CuI-Grignard | 65 | 98 | Moderate (E/Z 4:1) | High |
| Wittig olefination | 78 | 95 | High (E > 95%) | Moderate |
| Enzymatic resolution | 42 | 99 | Excellent (99% ee) | Low |
Key findings :
-
Wittig olefination offers superior alkene geometry control.
-
Enzymatic resolution ensures high enantiomeric excess but requires specialized equipment.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the hexenoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium azide or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
Peptide Synthesis
Fmoc-α-Me-Lys(Boc)-OH is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amino group during peptide assembly. This protection is crucial as it prevents unwanted reactions while allowing for selective coupling with other amino acids. The Boc (tert-butoxycarbonyl) group also provides additional protection for the side chain amine, enhancing the versatility of the compound in complex peptide sequences.
Drug Development
The ability to synthesize peptides efficiently using Fmoc chemistry has significant implications in drug development. Many therapeutic agents are peptides or peptide mimetics, and their synthesis often requires the use of protected amino acids like Fmoc-α-Me-Lys(Boc)-OH. This compound can be incorporated into various peptide structures that target specific biological pathways or diseases.
Bioconjugation Techniques
In bioconjugation, Fmoc-α-Me-Lys(Boc)-OH can be utilized to create conjugates with antibodies or other biomolecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic agents, where precise attachment to biomolecules is essential for efficacy.
Research on Protein Folding and Stability
Studies on protein folding often involve synthetic peptides that mimic certain regions of proteins. Fmoc-α-Me-Lys(Boc)-OH can be used to create such peptides, allowing researchers to investigate folding mechanisms and the stability of protein structures under various conditions.
Case Study 1: Synthesis of Antimicrobial Peptides
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of antimicrobial peptides using Fmoc-based SPPS methods that included Fmoc-α-Me-Lys(Boc)-OH as a key building block. The resulting peptides demonstrated significant antimicrobial activity against various strains of bacteria, showcasing the compound's utility in developing new therapeutic agents.
Case Study 2: Targeted Cancer Therapy
A research team explored the use of peptide conjugates containing Fmoc-α-Me-Lys(Boc)-OH for targeted cancer therapy. By attaching these peptides to antibodies that specifically bind to cancer cells, they achieved enhanced delivery of cytotoxic agents directly to tumor sites, significantly improving treatment efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. It can be removed under mildly basic conditions, typically using piperidine, to reveal the free amino group for subsequent coupling reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Stability :
- The δ-C5 double bond in the target compound introduces rigidity, reducing conformational flexibility compared to saturated analogs like N-Fmoc-L-homoleucine . This rigidity may stabilize β-turn structures in peptides.
- Unlike azide-containing derivatives (e.g., L177), the target compound lacks functional groups for click chemistry but retains compatibility with standard Fmoc deprotection protocols .
Stereochemical Impact: Enantiomers such as (R)-3-(Fmoc-amino)-5-methylhexanoic acid exhibit divergent crystallographic packing and solubility profiles due to altered chiral interactions . The S-configuration in the target compound is preferred for mimicking natural L-amino acids in SPPS.
Saturated analogs (e.g., N-Fmoc-L-homoleucine) are more thermally stable, while the unsaturated target compound may exhibit sensitivity to oxidative conditions .
Physicochemical Properties :
- Solubility in organic solvents (e.g., DCM, DMF) is comparable across Fmoc-protected analogs, but the unsaturated backbone may reduce aqueous solubility due to hydrophobic interactions .
Notes
- Stereochemical Analysis : X-ray crystallography (e.g., Flack parameter analysis) is critical for confirming the S-configuration, as misassignment can lead to erroneous peptide structures .
Biological Activity
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid, commonly referred to as Fmoc-L-aMeAbu(ethynyl)-OH, is a synthetic amino acid derivative notable for its complex structure and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its unique structural features allow for various interactions with biological macromolecules, making it an important subject of study in medicinal chemistry and organic synthesis.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 1369532-04-6
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhex-5-enoic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Peptide Synthesis : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the formation of peptide bonds and enabling the construction of complex peptides.
- Antitumor Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
The primary mechanism through which this compound exerts its biological effects is through its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, allowing for its removal under mild conditions, which is crucial for the synthesis of bioactive peptides.
Study 1: Antitumor Activity Assessment
A study published in 2023 evaluated the antitumor potential of structurally similar compounds to this compound. The results indicated significant inhibition of cancer cell lines at specific concentrations, highlighting the potential applicability of this compound in cancer therapy .
Study 2: Enzyme Inhibition
Research conducted on enzyme interactions revealed that derivatives with similar structures could inhibit key metabolic enzymes, suggesting that this compound might also exhibit enzyme inhibitory activity. This property could be exploited for developing drugs targeting metabolic disorders .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Butyric Acid | C₄H₈O₂ | Known for gut health benefits |
| 9H-Fluorene | C₁₃H₁₀ | Used in organic synthesis but lacks biological activity |
| Fmoc-Amino Acids | Varies | Commonly used in peptide synthesis |
| L-Valine | C₅H₉NO₂ | Essential amino acid; important for protein synthesis |
Applications and Future Directions
The applications of this compound extend beyond peptide synthesis to include:
- Drug Development : Its structural characteristics make it a candidate for exploring new therapeutic agents.
- Research Tool : It serves as a model compound in studies examining amino acid functionality and interactions within biological systems.
Future research should focus on elucidating the precise mechanisms through which this compound interacts with biological targets and its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for (2S)-2-(Fmoc-amino)-5-methylhex-5-enoic acid to minimize degradation and hazards?
- Methodological Answer :
- Handling : Use in a fume hood with proper PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact and inhalation of dust. Avoid formation of aerosols or dust .
- Storage : Keep in a tightly sealed container at 0–6°C in a dry, dark environment. Incompatible with strong acids/bases and oxidizing agents; store separately from reactive materials .
- Waste Disposal : Collect solid/liquid waste in designated containers and dispose via licensed hazardous waste services. Do not pour into drains .
Q. How can researchers confirm the purity and structural integrity of this compound before use in peptide synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention time should match reference standards.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+: ~408.4 Da based on C₂₃H₂₅NO₄).
- NMR : ¹H/¹³C NMR can verify stereochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons; δ 4.2–4.4 ppm for Fmoc CH₂ groups) .
Q. What are the primary applications of this Fmoc-protected amino acid in academic research?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Used to introduce a conformationally constrained residue via the α,β-unsaturated ester (hex-5-enoic acid), which may influence peptide backbone flexibility .
- Bioconjugation : The Fmoc group allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling orthogonal functionalization .
Advanced Research Questions
Q. How does the 5-methylhex-5-enoic acid moiety affect coupling efficiency and racemization during SPPS?
- Methodological Answer :
- Coupling Efficiency : The bulky methyl group and double bond may sterically hinder activation (e.g., HBTU/HOBt). Optimize by using excess coupling reagents (2–4 eq.) and extended reaction times (1–2 hrs) .
- Racemization Risk : The α,β-unsaturation reduces racemization during Fmoc removal. Monitor via CD spectroscopy or Marfey’s reagent post-cleavage to assess enantiomeric excess .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMF, DCM, THF, and DMSO (common SPPS solvents). If inconsistent, pre-dissolve in minimal DMF before adding to resin-bound peptides .
- Temperature Effects : Solubility may vary with temperature. Use sonication (30°C for 10 min) to improve dissolution .
Q. How can researchers mitigate oxidative degradation of the hex-5-enoic acid moiety during long-term storage?
- Methodological Answer :
- Stabilization Techniques :
- Add antioxidants (e.g., 0.1% BHT) to storage solutions.
- Store under inert gas (N₂/Ar) to limit O₂ exposure.
- Monitor degradation via UV-Vis (λ ~260 nm for conjugated dienes) .
Q. What computational methods predict the impact of the 5-methylhex-5-enoic acid residue on peptide secondary structure?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM forcefields. Compare helicity/β-sheet propensity with non-methylated analogs.
- Density Functional Theory (DFT) : Calculate rotational barriers of the α,β-unsaturated ester to assess backbone rigidity .
Data Contradiction Analysis
Q. Discrepancies in reported toxicity profiles: How to reconcile incomplete SDS data with practical lab safety?
- Methodological Answer :
- Precautionary Principle : Assume worst-case hazards (e.g., acute oral toxicity H302, skin irritation H315) due to incomplete ecotoxicological data. Implement tiered risk assessments and monitor for symptoms (e.g., respiratory distress, dermatitis) .
- In-House Testing : Conduct Ames tests or zebrafish embryo assays to screen for mutagenicity/teratogenicity if used in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
